molecular formula C17H24N6S B12237871 5-Methyl-2-(methylsulfanyl)-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

5-Methyl-2-(methylsulfanyl)-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12237871
M. Wt: 344.5 g/mol
InChI Key: JWDHFMJNEYFYMD-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfanyl)-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methylsulfanyl group and a piperazine ring, which are known to impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylsulfanyl)-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids . This reaction is accompanied by the cleavage of the substrate and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylsulfanyl)-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-2-(methylsulfanyl)-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfanyl)-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(methylsulfanyl)-4-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H24N6S

Molecular Weight

344.5 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-4-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H24N6S/c1-12(2)15-18-6-5-14(20-15)22-7-9-23(10-8-22)16-13(3)11-19-17(21-16)24-4/h5-6,11-12H,7-10H2,1-4H3

InChI Key

JWDHFMJNEYFYMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N2CCN(CC2)C3=NC(=NC=C3)C(C)C)SC

Origin of Product

United States

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